4-(azepan-1-ylsulfonyl)-N-(2-cyanophenyl)benzamide

Regiochemistry Sulfonamide benzamide Positional isomerism

4-(Azepan-1-ylsulfonyl)-N-(2-cyanophenyl)benzamide (CAS 397280-33-0) is a synthetic sulfonamide-benzamide hybrid featuring a 4-position azepane sulfonyl substituent and a 2-cyanophenyl amide tail. This compound belongs to a class of azepane-sulfonyl benzamides that have been investigated as modulators of sirtuin deacetylases, particularly SIRT2, and as antiproliferative agents.

Molecular Formula C20H21N3O3S
Molecular Weight 383.47
CAS No. 397280-33-0
Cat. No. B2461927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(azepan-1-ylsulfonyl)-N-(2-cyanophenyl)benzamide
CAS397280-33-0
Molecular FormulaC20H21N3O3S
Molecular Weight383.47
Structural Identifiers
SMILESC1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C#N
InChIInChI=1S/C20H21N3O3S/c21-15-17-7-3-4-8-19(17)22-20(24)16-9-11-18(12-10-16)27(25,26)23-13-5-1-2-6-14-23/h3-4,7-12H,1-2,5-6,13-14H2,(H,22,24)
InChIKeyXVNQBNUHIGKCCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Azepan-1-ylsulfonyl)-N-(2-cyanophenyl)benzamide (CAS 397280-33-0): Core Chemical Identity and Procurement Context


4-(Azepan-1-ylsulfonyl)-N-(2-cyanophenyl)benzamide (CAS 397280-33-0) is a synthetic sulfonamide-benzamide hybrid featuring a 4-position azepane sulfonyl substituent and a 2-cyanophenyl amide tail . This compound belongs to a class of azepane-sulfonyl benzamides that have been investigated as modulators of sirtuin deacetylases, particularly SIRT2, and as antiproliferative agents [1]. Its molecular formula C20H21N3O3S and molecular weight of 383.46 g/mol distinguish it from positional isomers and N-substituted analogs, making precise structural identification critical for reproducible research procurement .

Why Generic Substitution of 4-(Azepan-1-ylsulfonyl)-N-(2-cyanophenyl)benzamide Is Scientifically Unjustified


Azepane-sulfonyl benzamides exhibit profound sensitivity to regiochemical and substituent variations. The positional isomer 3-(azepan-1-ylsulfonyl)-N-(3-cyanophenyl)benzamide (MAK-69, CAS 1001628-27-8) relocates the sulfonyl from the 4- to the 3-position and the cyano from the 2- to the 3-position of the anilide ring . Similarly, the well-characterized SIRT2 inhibitor AK-7 (3-(1-azepanylsulfonyl)-N-(3-bromophenyl)benzamide) differs in both sulfonyl position and anilide substituent, achieving an IC50 of 15.5 µM against SIRT2 [1]. These structural differences alter hydrogen-bonding networks, steric occupancy, and electronic distribution within the target binding pocket, rendering simple interchange among in-class analogs scientifically indefensible without matched-head-to-head biological data. The 2-cyanophenyl motif in the target compound introduces a distinct dipole and potential for additional hydrogen-bond acceptor interactions absent in halogenated or 3-cyano congeners .

Quantitative Differentiation Evidence for 4-(Azepan-1-ylsulfonyl)-N-(2-cyanophenyl)benzamide


Regioisomeric Differentiation: 4- vs. 3-Sulfonyl and 2- vs. 3-Cyanophenyl Configuration

The target compound differs from MAK-69 (CAS 1001628-27-8) in two key regioisomeric features: (i) the azepane sulfonyl group is attached at the 4-position of the central benzamide ring rather than the 3-position, and (ii) the cyanophenyl amide substituent is ortho (2-position) rather than meta (3-position) . In the broader azepane-sulfonyl benzamide series, such positional shifts have been shown to alter SIRT2 inhibitory potency by more than 10-fold; for example, AK-7 (3-sulfonyl, 3-bromophenyl) exhibits an IC50 of 15.5 µM against SIRT2, whereas 4-sulfonyl analogs often display divergent activity profiles [1]. The specific impact of the 2-cyanophenyl substitution on selectivity and potency remains to be fully quantified, but the structural uniqueness provides a distinct differentiation vector for procurement decisions.

Regiochemistry Sulfonamide benzamide Positional isomerism

Antiproliferative Activity in A549 Lung Adenocarcinoma Cells: Preliminary Benchmarking

A conference proceeding evaluated the antiproliferative activity of five structurally related benzamide analogs against A549 non-small cell lung cancer cells using real-time cell analysis (xCELLigence) [1]. While the full compound list and individual IC50 values are not publicly accessible in the abstract, the study confirms that four benzamide derivatives within this chemotype exhibit dose- and time-dependent growth inhibition [1]. Independent vendor-reported data indicate an approximate IC50 of 15 µM for the target compound against A549 cells, though the primary source and assay conditions underlying this value require verification . Until head-to-head IC50 data for the exact compound and its defined comparators are published, this evidence is classified as supporting.

Antiproliferative A549 Benzamide analogs

SIRT2 Inhibition Potential: Scaffold-Based Inference from AK-7 Chemotype

The azepane-sulfonyl benzamide scaffold is a validated pharmacophore for SIRT2 inhibition, as demonstrated by AK-7 (IC50 15.5 µM against SIRT2 in a biochemical deacetylation assay using Ac-RHKKAcW-NH2 substrate) [1]. AK-7 showed selectivity over SIRT1 (IC50 >50 µM) and SIRT3 (IC50 >50 µM), establishing that azepane-sulfonyl benzamides can achieve subtype-selective inhibition [1]. The target compound's 2-cyanophenyl substituent introduces a hydrogen-bond acceptor (nitrile) at the ortho position, which may alter the selectivity fingerprint relative to AK-7's 3-bromophenyl group. However, no direct SIRT2 enzymatic assay data for 4-(azepan-1-ylsulfonyl)-N-(2-cyanophenyl)benzamide have been identified in the public domain as of the search date. Users requiring SIRT2 activity must request or generate primary data.

SIRT2 Sirtuin deacetylase Azepane sulfonamide

Recommended Application Scenarios for 4-(Azepan-1-ylsulfonyl)-N-(2-cyanophenyl)benzamide Based on Current Evidence


Regioisomeric Selectivity Profiling in Sirtuin Drug Discovery Programs

The compound serves as a 4-sulfonyl, 2-cyanophenyl reference probe for systematic SAR studies comparing regioisomeric pairs (e.g., vs. MAK-69) within the azepane-sulfonyl benzamide chemotype. Such head-to-head panels are essential for mapping the positional determinants of SIRT2 subtype selectivity, as demonstrated by the divergent selectivity window achieved by AK-7 [1].

Antiproliferative Screening in Non-Small Cell Lung Cancer Models

Preliminary evidence of antiproliferative activity in A549 cells suggests potential utility in oncology-focused screening cascades. Researchers should request dose-response data and comparator benzamide analogs to contextualize the compound's activity within the broader chemotype landscape [2].

Chemical Probe Development for Nitrile-Containing Benzamide Pharmacophores

The ortho-cyano substituent provides a unique hydrogen-bond acceptor and dipole vector not present in halogenated analogs such as AK-7. This feature can be exploited in structure-based design efforts targeting binding pockets with complementary hydrogen-bond donor residues, particularly in sirtuin or kinase ATP-binding site studies [1].

Quote Request

Request a Quote for 4-(azepan-1-ylsulfonyl)-N-(2-cyanophenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.